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Cecropin-1

Cat. No.: B1577568
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Description

Cecropin-1 is a linear, cationic α-helical antimicrobial peptide (AMP) first isolated from insects . It is a key component of the innate immune system and is recognized for its potent, broad-spectrum activity against Gram-negative bacteria and fungi, making it a vital tool for researching new anti-infective therapies . Its primary mechanism of action involves interacting with and disrupting the microbial cell membrane. Studies demonstrate that Cecropin peptides can increase cell membrane permeability and fluidity, leading to necrosis and cell death . This membrane-disrupting activity provides a rapid killing effect, as shown by time-killing assays where Candida albicans was completely eliminated within 40 minutes . Beyond direct membrane lysis, research indicates that this compound can also induce intracellular effects in fungal cells, including the production of excessive reactive oxygen species (ROS) and changes in mitochondrial membrane potential, contributing to cell death . Due to this multi-faceted mechanism, AMPs like this compound are less prone to inducing drug resistance compared to conventional antibiotics, offering a promising research pathway to address multi-drug resistant (MDR) infections . This product is provided for research applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

GWLKKIGKKIERVGQHTRDATIQTIAVAQQAANVAATAR

Origin of Product

United States

Structural Biology and Functional Correlation of Cecropin 1

Primary and Secondary Structural Elements

Cecropin-1 is a cationic peptide typically composed of 31 amino acid residues. researchgate.netnih.govnih.gov The primary structure of mature CP1 is highly conserved among different Ascaris suum strains. nih.gov

Amphipathic Alpha-Helical Architecture

A defining characteristic of cecropins, including CP1, is their propensity to form amphipathic alpha-helical structures, particularly in membrane-mimetic environments. acs.orgencyclopedia.pubmdpi.comnih.govmdpi.commdpi.combiorxiv.org This means that the helix has distinct faces: one side is enriched with hydrophilic (water-attracting) and positively charged residues, while the opposite side is predominantly hydrophobic (water-repelling). This amphipathicity is fundamental to their interaction with cell membranes, where the hydrophobic face can associate with the lipid core and the hydrophilic face can interact with the polar head groups and the aqueous environment. nih.govcabidigitallibrary.orgnih.gov While many cecropins exhibit a helix-hinge-helix structure, studies on CP1 suggest it forms a single, long alpha-helix along nearly its entire length in membrane-mimetic conditions. researchgate.netnih.govnih.govacs.orgnih.gov

Role of the Glycine-Proline Hinge Region

In many members of the cecropin (B1577577) family, a flexible hinge region rich in glycine (B1666218) and proline residues is present, linking two helical segments. encyclopedia.pubmdpi.commdpi.commdpi.comcore.ac.ukapsnet.org This hinge is thought to provide conformational flexibility important for membrane interaction and activity. mdpi.comrcsb.org However, research on CP1 indicates a notable difference: there is no evidence of a distinct hinge region in CP1 when studied in membrane-mimetic environments like dodecylphosphocholine (B1670865) (DPC) micelles. researchgate.netnih.govnih.govacs.org The corresponding glycine residue in CP1 (Gly21) is part of the continuous helix and does not show the structural variability observed in the hinge regions of other cecropins like cecropin A. acs.org This suggests that CP1 may interact with membranes through a mechanism that does not rely on a flexible hinge for significant bending or reorientation of helical segments.

N-terminal Basic and C-terminal Hydrophobic Segments

This compound, like other cecropins, is characterized by a strongly basic N-terminal domain and a more hydrophobic C-terminal segment. encyclopedia.pubmdpi.commdpi.comcore.ac.ukapsnet.org The N-terminal region, with its abundance of positively charged amino acids (such as lysine (B10760008) and arginine), plays a crucial role in the initial electrostatic interaction with the negatively charged surface of bacterial membranes. nih.govcabidigitallibrary.orgnih.gov This initial attraction is a key step in the peptide's ability to target and disrupt bacterial cells. The hydrophobic C-terminal segment is important for inserting into and interacting with the hydrophobic core of the lipid bilayer. encyclopedia.pubmdpi.comnih.gov Studies on CP1 have also investigated the role of the C-terminus, suggesting it may influence DNA-binding capacity, which could contribute to its antimicrobial activity. researchgate.netnih.govacs.org

Three-Dimensional Conformation and Membrane Mimetic Environments

The three-dimensional structure of this compound is highly dependent on its environment. In aqueous solutions, it typically exists in a random coil structure. However, upon interaction with membranes or in membrane-mimetic environments, it undergoes a conformational change to adopt an alpha-helical structure. mdpi.comnih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Cecropin Conformation

NMR spectroscopy has been a vital tool for determining the three-dimensional structure of this compound in environments that mimic biological membranes. Studies using NMR in the presence of dodecylphosphocholine (DPC) micelles, which simulate a membrane bilayer, have shown that CP1 forms an alpha-helix along nearly its entire length. researchgate.netnih.govacs.orgnih.gov These NMR studies provide detailed insights into the peptide's conformation, including the definition of the helical regions and the lack of a significant hinge structure in CP1, distinguishing it from other cecropins like cecropin A. researchgate.netnih.govnih.govacs.org NMR constraints derived from NOE connectivities and coupling constants have been used to calculate and refine the 3D structures. nih.gov

Conformational Adaptations Upon Membrane Interaction

The interaction of this compound with membranes induces significant conformational changes. In aqueous solution, CP1 is largely unstructured, existing as a random coil. nih.gov However, upon encountering a membrane or a membrane-mimetic environment, the peptide folds into its active alpha-helical conformation. mdpi.comnih.govnih.govresearchgate.net This structural adaptation is crucial for its function, allowing the amphipathic helix to orient itself within the lipid bilayer. nih.govcabidigitallibrary.orgcore.ac.uk The precise orientation can vary depending on factors such as peptide concentration and membrane composition, but studies often indicate the helix aligning parallel to the membrane surface at lower concentrations, with the hydrophobic face embedded in the lipid tails and the hydrophilic face exposed to the aqueous interface. nih.govcabidigitallibrary.orgcore.ac.uk This membrane-bound helical structure is directly linked to its ability to disrupt membrane integrity and exert antimicrobial effects. encyclopedia.pubmdpi.com

Here is a summary of some structural characteristics of this compound and related cecropins based on the search results:

Feature This compound (CP1) Other Typical Cecropins (e.g., Cecropin A) Source(s)
Length (mature peptide) 31 amino acids 34-55 amino acids researchgate.netnih.govnih.govencyclopedia.pubmdpi.com
Primary Structure Conservation Highly conserved (87% among A. suum) Related, but with variations nih.govwikipedia.org
Secondary Structure in Water Random coil Random coil mdpi.comnih.govnih.govresearchgate.net
Secondary Structure in Membrane Mimetic Environment Primarily one long alpha-helix Helix-hinge-helix structure researchgate.netnih.govnih.govacs.orgencyclopedia.pubmdpi.comnih.govmdpi.com
Hinge Region Evidence of no distinct hinge Flexible Gly/Pro-rich hinge present researchgate.netnih.govnih.govacs.orgencyclopedia.pubmdpi.commdpi.commdpi.comcore.ac.ukapsnet.org
N-terminal Strongly basic, amphipathic Strongly basic, amphipathic encyclopedia.pubmdpi.commdpi.comcore.ac.ukapsnet.org
C-terminal Hydrophobic Hydrophobic encyclopedia.pubmdpi.commdpi.comcore.ac.ukapsnet.org
C-terminal Amidation Not amidated Often amidated nih.govmdpi.com

Structure-Activity Relationships

Determinants of Antimicrobial Potency and Specificity

The antimicrobial activity of cecropins is largely determined by their ability to interact with and disrupt bacterial membranes. This interaction is primarily driven by electrostatic interactions between the positively charged residues of the peptide and the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS) in Gram-negative bacteria rcsb.orgmdpi.comnih.govnih.gov. Hydrophobic interactions also play a crucial role, facilitating the insertion of the peptide into the lipid bilayer nih.gov.

The amphipathic nature of cecropins, where positively charged and hydrophobic residues are spatially separated on opposing faces of the peptide's secondary structure, is critical for their membrane-disrupting activity scirp.org. This allows the peptide to orient itself at the membrane interface, with the hydrophobic region inserting into the lipid core and the cationic region interacting with the negatively charged headgroups.

Differences in the composition and properties of bacterial membranes contribute to the differential susceptibility of various bacterial species to cecropins. Gram-negative bacteria, with their outer membrane containing LPS, are often more susceptible to natural cecropins than Gram-positive bacteria mdpi.com. However, some cecropins, like Anopheles gambiae cecropin D, have shown robust activity against both Gram-negative and Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae plos.org. The specific lipid composition, charge density, and electrochemical potential of the membrane all influence peptide-membrane interactions and, consequently, the peptide's activity and specificity scirp.orgmdpi.com.

Research has also explored the concept of "specificity determinants," where specific amino acid substitutions can influence the selectivity of AMPs between prokaryotic and eukaryotic membranes, potentially reducing toxicity to host cells while maintaining antimicrobial activity nih.gov.

Influence of Amino Acid Residues on Efficacy

Specific amino acid residues and their positions within the cecropin sequence significantly impact its antimicrobial efficacy. The presence and distribution of positively charged residues, such as lysine and arginine, are essential for the initial electrostatic attraction to the negatively charged bacterial membrane rcsb.orgmdpi.com. Tryptophan residues, often found near the N-terminus, can play an important role in anchoring the peptide to the membrane interface through hydrophobic interactions and insertion into the lipid bilayer rcsb.orgnih.govnih.gov.

Studies involving single amino acid changes have demonstrated a potent structure-function relationship acs.orgresearchgate.net. Even conservative amino acid changes can impact antibacterial activity, shifting inhibitory concentrations nih.govacs.org. For instance, altering a single amino acid at a specific position has been shown to greatly impact antimicrobial activity, changing bacterial susceptibility acs.orgresearchgate.net. The identity of the amino acid at position 24 in Drosophila melanogaster cecropins, for example, was predicted to be particularly important for activity nih.gov.

The C-terminal amidation, a common post-synthetic modification in cecropins, is believed to enhance antimicrobial activity and peptide stability plos.org. Amidation of cecropin A, for example, selectively improved activity against Gram-positive bacteria and certain yeasts plos.org.

Impact of Peptide Length and Charge Distribution

The length of the peptide and the distribution of its charge also influence its antimicrobial activity. Cecropins typically range from 34 to 39 amino acid residues scirp.org. The peptides generally consist of an N-terminal basic, amphipathic domain and a more hydrophobic C-terminal segment, often connected by a flexible hinge region plos.orgmdpi.com.

The net positive charge of cecropins, often ranging from +5 to +7 at neutral pH, is crucial for their initial interaction with negatively charged bacterial membranes nih.govnih.gov. Increasing the number of positively charged amino acids or altering their position can affect the peptide's secondary structure and, consequently, its antibacterial activity mdpi.com. A balance between charge density, hydrophobic character, and peptide length appears to be optimal for antibacterial activity mdpi.com.

While increasing the number of positively charged amino acids can enhance activity, studies have also investigated the impact of maintaining a constant charge while varying length. Research on other α-helical amphipathic antimicrobial peptides suggests that a threshold peptide length may be required for activity, correlating with the thickness of the target membrane ub.edu. While charge is important, some studies indicate that within a certain range, charge may have only a minor influence compared to length when a threshold length is met ub.edu.

The distribution of charged and hydrophobic residues along the peptide sequence contributes to the formation of the amphipathic structure, which is essential for membrane interaction and disruption scirp.org. The helix-hinge-helix structure observed in many cecropin-like peptides in membrane-mimicking environments is considered important for their high antimicrobial activity nih.gov.

Mechanisms of Action of Cecropin 1

Interaction with Microbial Membranes

Preferential Binding to Negatively Charged Bacterial Membranes

Cecropin-1, being a cationic peptide, exhibits a strong preference for binding to negatively charged bacterial membranes. mdpi.comscirp.org This preferential binding is the initial step in its mechanism of action. cabidigitallibrary.org The ability of these peptides to target microorganisms while exhibiting low toxicity to host eukaryotic cells is directly related to this difference in membrane composition. mdpi.com

The primary force driving the initial interaction between this compound and bacterial membranes is electrostatic attraction. The positively charged residues within the this compound peptide are electrostatically attracted to the negatively charged headgroups of phospholipids (B1166683) abundant in bacterial membranes, such as phosphatidylglycerol (PG) and cardiolipin. cabidigitallibrary.orgresearchgate.netnih.gov This electrostatic interaction facilitates the accumulation of the peptide on the membrane surface. mdpi.com Studies using molecular dynamics simulations have highlighted the importance of these electrostatic interactions in the initial binding steps. cabidigitallibrary.orgresearchgate.net While electrostatic interactions are crucial for initial association, hydrophobic interactions also play a significant role in the peptide's subsequent penetration into the membrane. cabidigitallibrary.orgresearchgate.net

Here is a table showing some negatively charged phospholipids found in bacterial membranes:

PhospholipidPubChem CID
Phosphatidylglycerol3246995 identifiers.org, 44566653 nih.gov, 52926692 , 24779552 lipidmaps.org
Cardiolipin5283539 lipidmaps.org, 75228679 nih.gov, 131767675 nih.gov, 348268192 labsolu.ca

For Gram-negative bacteria, the outer membrane presents an additional barrier, primarily composed of lipopolysaccharides (LPS). nih.govfrontiersin.org LPS is a highly anionic molecule and plays a crucial role in the initial recognition and binding of cationic AMPs like this compound. nih.govfrontiersin.orgresearchgate.net The interaction between this compound and LPS is largely electrostatic, with the positively charged regions of the peptide interacting with the negatively charged phosphate (B84403) groups within the LPS structure, particularly in the lipid A and core oligosaccharide regions. frontiersin.orgresearchgate.net This interaction can lead to the displacement of divalent cations that bridge adjacent LPS molecules, thereby disrupting the integrity of the outer membrane and facilitating peptide access to the inner membrane. frontiersin.org

Here is a table with PubChem CIDs for Lipopolysaccharides:

CompoundPubChem CID
Lipopolysaccharide9544106 citeab.com, 131750181 citeab.com, 11970143 researchgate.net
LPS core53481794 nih.gov
Lipid A9877306 researchgate.netpnas.org
Electrostatic Interactions with Phospholipid Bilayers

Membrane Permeabilization and Disruption

Following the initial binding, this compound peptides induce membrane permeabilization and disruption, leading to bacterial cell death. asm.orgnih.govmdpi.comnih.gov This disruption is a key bactericidal mechanism. researchgate.net The extent of membrane permeabilization is often concentration-dependent and correlates with bactericidal activity. mdpi.comresearchgate.net

One proposed mechanism for this compound-induced membrane disruption involves the formation of pores or channels in the lipid bilayer. asm.orgnih.govnih.govresearchgate.net At certain concentrations, Cecropins can associate with membranes and form channels or pores that disrupt the cellular electrolyte balance. mdpi.com Different models have been proposed to describe the structure of these pores. The "barrel-stave" model suggests that peptides insert into the membrane and aggregate to form a pore lined by the peptides themselves. mdpi.comresearchgate.net The "toroidal-pore" model, also known as the "wormhole" model, proposes that the pore is composed of both peptides and lipids, with the peptides lining the pore in a toroidal arrangement, inducing a high curvature in the lipid bilayer. mdpi.comresearchgate.netresearchgate.net Evidence suggests that shorter peptides or lower concentrations might favor the toroidal pore model, while higher concentrations could lead to other forms of disruption. mdpi.comasm.org

Another widely supported model for Cecropin-mediated membrane lysis is the "carpet model". mdpi.comasm.orgnih.govresearchgate.netnih.gov In this model, this compound peptides accumulate on the surface of the bacterial membrane, oriented parallel to the lipid bilayer. mdpi.comasm.orgnih.gov Once a critical concentration is reached, the peptide layer on the membrane surface acts like a detergent, disrupting the lipid packing and leading to the disintegration or micellization of the membrane. mdpi.comasm.orgnih.gov This model is supported by studies showing that Cecropin (B1577577) P1, for instance, adopts an orientation nearly parallel to the membrane surface and does not significantly penetrate the hydrophobic core of the bilayer at lower concentrations. nih.gov The carpet model suggests that membrane permeabilization occurs due to the destabilization of the lipid bilayer structure by the accumulated peptides. nih.govacs.org

Here is a table summarizing the proposed membrane disruption models:

ModelDescription
Barrel-Stave PorePeptides insert into the membrane and self-aggregate to form a pore lined by the peptides. mdpi.comresearchgate.net
Toroidal PorePeptides and lipids co-align to form a pore, inducing membrane curvature. mdpi.comresearchgate.netresearchgate.net
Carpet ModelPeptides accumulate on the membrane surface, disrupting lipid packing and leading to membrane disintegration. mdpi.comasm.orgresearchgate.netnih.gov
Differential Effects on Outer and Inner Bacterial Membranes

Cecropins, including this compound and related variants, are known to interact with bacterial membranes, often demonstrating differential effects on the outer and inner membranes, particularly in Gram-negative bacteria. Gram-negative bacteria possess an outer membrane rich in negatively charged lipopolysaccharides (LPS), while Gram-positive bacteria have a thick peptidoglycan layer anchored to the cytoplasmic membrane by negatively charged teichoic acids. Eukaryotic membranes, in contrast, are predominantly composed of zwitterionic phospholipids and cholesterol, resulting in a more positive charge mdpi.com. This difference in membrane composition is thought to be key to the selective targeting of microbial cells by cationic antimicrobial peptides like cecropins mdpi.com.

Studies have shown that cecropins can disrupt the bacterial outer membrane. For instance, Cecropin B has been demonstrated to disrupt the bacterial outer membrane through combination studies with hydrophobic antibiotics and electron microscopy oup.comnih.gov. Some cecropin-like peptides, such as CeHS-1 GPK (a mutant peptide derived from the cecropin-like region of heteroscorpine-1), have shown the ability to disrupt both the inner and outer bacterial cell membranes mdpi.com. The mechanism often involves the peptide associating with the bacterial membrane, with the long axes of the α-helical domains oriented parallel to the lipid bilayer surface mdpi.com. Polar residues interact with lipid phosphates, while non-polar residues embed in the hydrophobic core of the membrane mdpi.com.

At higher concentrations, some cecropins, like H. cecropia Cecs and Cec P1, appear to act through a "carpet-like" mechanism, where the peptides cover the membrane surface and disintegrate the membranes due to their intrinsic detergent-like lytic properties mdpi.commdpi.comnih.gov. At lower concentrations (2–5 µM for H. cecropia Cecs), they can form channels or pores that affect cellular electrolyte balance, leading to microbial death mdpi.com. Cecropin A has also been shown to permeabilize and depolarize the membranes of Escherichia coli, with the concentration dependence of depolarization and permeabilization correlating with bactericidal activity nih.gov. The immediate permeabilizing action of Cecropin P1 against E. coli is concentration-dependent and correlates with its rapid killing kinetics nih.gov.

However, the extent of disruption can vary. While some peptides can disrupt both membranes, others might primarily affect the outer membrane or show less activity against the inner membrane. For example, one study on a cecropin-like peptide (CeHS-1) indicated the ability to disrupt the bacterial outer membrane but not the inner membrane in S. aureus and E. coli at certain concentrations mdpi.com. The activity on the inner membrane can also be influenced by peptide concentration mdpi.com.

Modulation of Membrane Fluidity and Integrity

This compound and related peptides can significantly modulate the fluidity and integrity of microbial membranes. This modulation is a critical aspect of their antimicrobial action, leading to membrane damage and cell death.

Studies on the effects of cecropins on Candida albicans have shown that these peptides can alter membrane permeability and fluidity, ultimately destroying the membrane and leading to cell necrosis dntb.gov.uanih.govnih.govresearchgate.net. Using techniques like 1,6-diphenyl-1,3,5-hexatriene (B155585) and propidium (B1200493) iodide protocols, researchers have observed changes in membrane properties upon cecropin treatment dntb.gov.uanih.govnih.govresearchgate.net.

Beyond simple permeabilization, some cecropin-derived peptides can induce more complex structural changes in membranes. For instance, a cecropin A-melittin hybrid peptide was found to disrupt vesicles, inducing membrane condensation and forming onion-like structures of multilamellar stacks held together by intercalated peptides cea.fr. Small-angle neutron scattering (SANS) and small-angle X-ray diffraction (SAXD) studies revealed changes in lipid bilayer thickness and bilayer stiffening, suggesting the formation of an Lγ phase, a mechanism not previously identified for antimicrobial peptides cea.fr.

The interaction of cecropins with lipid bilayers can also lead to lipid disordering tcdb.org. The ability of cecropins to bind to and destroy the cell membrane results in changes in permeability and can lead to the outflow of intracellular macromolecular substances nih.gov.

While cecropins target microbial membranes, their effects on mammalian cell membranes are generally lower. However, higher concentrations of some cecropins, like Cecropin A, have been shown to cause an increase in extracellular lactate (B86563) dehydrogenase (LDH) activity in chicken hepatic cells, indicating cell membrane leakage and decreased integrity at these concentrations frontiersin.org.

Cellular and Subcellular Targets Beyond the Membrane

Effects on Microbial Cell Walls (e.g., Fungi)

In addition to their effects on the cell membrane, cecropins can also impact the cell wall of microorganisms, particularly in fungi like Candida albicans. Electron microscope observations have indicated that cecropin treatment can cause the cell wall of C. albicans to become rough and nicked, contributing to cell killing dntb.gov.uanih.govnih.govresearchgate.net. This suggests that cecropins can induce destructive changes in the fungal cell wall researchgate.net. Some antifungal peptides are known to induce cell wall fragility by binding to chitin, a major component of the fungal cell wall nih.gov.

Induction of Reactive Oxygen Species (ROS)

The induction of reactive oxygen species (ROS) is another mechanism by which cecropins exert their antimicrobial effects. Excessive ROS production can lead to oxidative stress and damage to cellular components.

Studies have shown that cecropin can induce the production of excessive ROS in Candida albicans dntb.gov.uanih.govnih.govresearchgate.netmdpi.com. The levels of ROS gradually increase with the duration of treatment mdpi.com. The production of ROS is often linked to mitochondrial dysfunction nih.govmdpi.comfrontiersin.org. Antioxidants like Vitamin C and GSH have been shown to decrease the ROS levels induced by cecropin in C. albicans mdpi.com.

The induction of ROS is not limited to fungi. A cecropin-like peptide from Helicobacter pylori has been shown to activate the oxygen radical producing NADPH-oxidase in human neutrophils, leading to the release of ROS asm.org. In mosquitoes, Wolbachia infection induces ROS-dependent activation of the Toll pathway, which in turn leads to the expression of antimicrobial peptides like cecropins and defensins pnas.org. CecropinXJ, an antimicrobial peptide from Bombyx mori, promotes ROS production in human gastric cancer cells spandidos-publications.com. A Cecropin-4 derived peptide, C18, also increased the level of ROS generation in C. albicans, which was associated with mitochondrial dysfunction frontiersin.org.

Data on Cecropin-induced ROS production in Candida albicans (relative fluorescence intensity compared to untreated control) is presented below:

Treatment Time (min)ROS Level (Fold Increase)
30~1.5 mdpi.com
60~2.5 mdpi.com
120~3.5 mdpi.com

Note: Data is approximate based on visual interpretation of a graph mdpi.com. Actual values may vary.

Alterations in Mitochondrial Membrane Potential

Cecropins can also cause alterations in the mitochondrial membrane potential, particularly in eukaryotic target cells like fungi and cancer cells. Changes in mitochondrial membrane potential can lead to mitochondrial dysfunction and trigger apoptotic pathways.

Treatment with cecropin has been shown to cause changes in the mitochondrial membrane potential of Candida albicans dntb.gov.uanih.govnih.govresearchgate.netmdpi.com. Specifically, it can induce hyperpolarization of the mitochondrial membrane potential and lead to mitochondrial damage mdpi.com. The fluorescence intensity, used as an indicator of mitochondrial membrane potential, significantly increased upon treatment with cecropin in a concentration-dependent manner mdpi.com.

Data on the effect of Cecropin on mitochondrial membrane potential in Candida albicans (relative fluorescence intensity compared to untreated control) is presented below:

Treatment Time (min)Mitochondrial Membrane Potential (Fold Increase)
302.75 mdpi.com
606.35 mdpi.com
1209.16 mdpi.com

Excessive ROS production, often induced by cecropins, can lead to lipid peroxidation of the mitochondrial membrane, altering its performance and eventually affecting the membrane potential nih.govmdpi.com. This change in membrane potential is considered one of the mechanisms of antifungal activity nih.govmdpi.com.

In human gastric cancer cells, CecropinXJ treatment was found to disrupt the mitochondrial membrane potential spandidos-publications.com. A cecropin A-melittin hybrid peptide was also found to dissipate the mitochondrial transmembrane potential researchgate.net. Changes in mitochondrial membrane potential can induce the opening of the mitochondrial permeability transition pore (MPTP), further affecting membrane permeability and potentially leading to the release of pro-apoptotic factors nih.gov. Some AMPs, including a short hybrid peptide of cecropin A-melittin, have been found to pass through the inner mitochondrial membrane and affect its structure and permeability nih.gov. A Cecropin-4 derived peptide, C18, also caused mitochondrial membrane potential loss in C. albicans frontiersin.org.

Interaction with Intracellular Components (e.g., Nucleic Acids)

Beyond membrane and organelle targeting, some studies suggest that cecropins can interact with intracellular components, including nucleic acids.

Some antimicrobial peptides, including certain cecropins, have been found to penetrate into cells and interact with intracellular components like nucleic acids to cause cell death nih.govwikipedia.org. For example, the multi-target mechanism of action of Cecropin A against uropathogenic E. coli involves interactions with extracellular and intracellular nucleic acids wikipedia.org.

Research on Cecropin A and its analogs has specifically investigated their interaction with DNA. These studies, using techniques like ultraviolet-visible spectroscopy, fluorescence spectroscopy, and circular dichroism spectroscopy, have shown that cecropin A and its analogs can interact with DNA researchgate.net. The presence of basic amino acids in the peptide sequence appears to enhance the interaction with DNA researchgate.net. For instance, an analog with more arginine or lysine (B10760008) residues showed a more pronounced interaction with DNA and increased antimicrobial effect researchgate.net.

The C-terminal region of Cecropin P1 has also been suggested to affect its DNA-binding capacity, contributing to its antimicrobial activity acs.org.

Inhibition of Essential Cellular Processes (e.g., Proline Uptake, Efflux Pumps)

Beyond their membrane-disrupting activities, cecropins have been shown to interfere with essential bacterial cellular processes. Studies indicate that cecropins can inhibit proline uptake in bacterial cells. wikipedia.orgmdpi.comresearchgate.net Additionally, research on Cecropin A has demonstrated its ability to disrupt biofilms formed by uropathogenic Escherichia coli (UPEC) through a multi-target mechanism that includes the inhibition of efflux pump activity. wikipedia.orgresearchgate.net This inhibition of efflux pumps can be a crucial factor in overcoming bacterial resistance mechanisms that rely on pumping out antimicrobial agents. researchgate.netresearchgate.net

Research findings related to the inhibition of efflux pumps by Cecropin A in UPEC biofilm cells include observations of steady-state levels of dyes like H33342 and Nile red, where Cecropin A exposure led to increased accumulation of these dyes within the cells, indicating reduced efflux activity. researchgate.net

Specificity and Selectivity Mechanisms in Antimicrobial Action

A key characteristic of cecropins is their selective toxicity towards prokaryotic cells while exhibiting low toxicity against eukaryotic cells. asm.orgresearchgate.netnih.gov This differential targeting is crucial for their function in the host's immune system, allowing them to combat pathogens without harming host tissues.

Specificity and Selectivity Mechanisms in Antimicrobial Action

Differential Interaction with Eukaryotic vs. Prokaryotic Membranes

The selectivity of cecropins is largely attributed to the differences in the composition and properties of eukaryotic and prokaryotic cell membranes. researchgate.netresearchgate.netmdpi.comresearchgate.net Bacterial membranes typically have a higher proportion of negatively charged lipids (such as phosphatidylglycerol and cardiolipin) compared to the zwitterionic lipids (like phosphatidylcholine and sphingomyelin) that are abundant in eukaryotic cell membranes. researchgate.netnih.gov The cationic nature of cecropins leads to a preferential electrostatic attraction and interaction with the anionic surface of bacterial membranes. asm.orgnih.govacs.org

Studies comparing the interaction of cecropins with lipid environments mimicking eukaryotic and prokaryotic membranes have provided insights into this selectivity. For instance, research using synthetic lipid bilayers has shown that Cecropin A is potent against bacterial-like anionic vesicles but exhibits significantly less activity against eukaryotic-like zwitterionic vesicles. nih.gov Spectroscopic and computational studies suggest that while peptides like melittin (B549807) (a non-discriminating peptide toxin) insert deeply into lipid bilayers, Cecropin A remains more localized to the lipid headgroup region, particularly in eukaryotic membrane mimics. researchgate.netnih.gov This differential interaction based on membrane lipid composition contributes to the selective disruption of bacterial membranes. researchgate.netnih.gov

Research into Factors Contributing to Selective Microbial Targeting

Research into the factors contributing to the selective microbial targeting of cecropins has focused on various peptide properties and their interactions with bacterial cell components. The net positive charge of cecropins is a critical determinant for their activity against Gram-negative bacteria, facilitating initial electrostatic interactions with the negatively charged lipopolysaccharide (LPS) on the outer membrane. mdpi.comnih.gov Studies have shown that insect cecropins exhibit binding affinity to LPS. mdpi.com

While membrane permeabilization is a primary mechanism, the detailed process can vary and may involve both "pore-like" and "carpet-like" models depending on the peptide concentration and lipid composition. asm.orgacs.org The ability of cecropins to adopt an alpha-helical structure, particularly in the presence of bacterial membranes, is also considered important for their activity. mdpi.comasm.org

Antimicrobial Spectrum and Efficacy Studies of Cecropin 1

Antibacterial Activity

Cecropin-1 and related cecropins primarily exert their antibacterial effects by targeting and permeabilizing the membranes of bacteria. researchgate.netoup.com The positive charge of cationic antimicrobial peptides like cecropins facilitates their interaction with the negatively charged microbial membrane. nih.gov

Efficacy Against Gram-Negative Bacteria

Cecropin (B1577577) P1 has demonstrated potent activity against a variety of Gram-negative bacteria. Ascaris cecropins, including Cecropin P1, have been shown to be bactericidal against Gram-negative species such as Pseudomonas aeruginosa, Salmonella typhimurium, Serratia marcescens, and Escherichia coli. nih.gov The minimum bactericidal concentrations (MBCs) were reported to be similar among different Ascaris cecropins. nih.gov

Studies using broth microdilution assays have shown specific inhibitory concentrations for Cecropin P1 against uropathogens. Cecropin P1 inhibited Escherichia coli at a concentration of 1.56 microM, Pseudomonas aeruginosa at 25 microM, and Klebsiella pneumoniae at 1.56 microM. nih.gov Cecropin P1 was found to be bactericidal against these susceptible bacteria. nih.gov Furthermore, Cecropin P1 has shown a strong inhibitory effect on E. coli, Salmonella sp., Shigella sp., and Pasteurella sp. in in vitro experiments. researchgate.net Generally, Cecropin P1 exhibits stronger antibacterial activity against Gram-negative bacteria compared to Gram-positive bacteria. acs.org

Table 1: Efficacy of Cecropin P1 Against Gram-Negative Bacteria

Bacterial SpeciesEfficacy Measure (MIC/MBC)ConcentrationReference
Escherichia coliInhibition (MIC)1.56 µM nih.gov
Escherichia coliBactericidalNot specified (susceptible) nih.govnih.gov
Salmonella typhimuriumBactericidalNot specified nih.gov
Serratia marcescensBactericidalNot specified nih.gov
Pseudomonas aeruginosaInhibition (MIC)25 µM nih.gov
Pseudomonas aeruginosaBactericidalNot specified (susceptible) nih.govnih.gov
Klebsiella pneumoniaeInhibition (MIC)1.56 µM nih.gov
Klebsiella pneumoniaeBactericidalNot specified (susceptible) nih.gov
Salmonella sp.Strong InhibitionNot specified researchgate.net
Shigella sp.Strong InhibitionNot specified researchgate.net
Pasteurella sp.Strong InhibitionNot specified researchgate.net

Efficacy Against Gram-Positive Bacteria

The activity of cecropins against Gram-positive bacteria is generally reported to be lower than against Gram-negative bacteria. biorxiv.orgmdpi.comnih.govnih.govresearchgate.net However, Ascaris cecropins, including Cecropin P1, were found to be bactericidal against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus when tested in a low-ionic-strength buffer. nih.gov It is noted that an inhibition zone assay showed little activity against S. aureus Cowan I, and S. aureus IFO12732 was barely susceptible in this assay. nih.gov In contrast, S. aureus IFO12732 was one of the most susceptible microbes in the bactericidal assay conducted in low-ionic-strength buffer without nutrient content. nih.gov In another study, Cecropin P1 did not inhibit the growth of Enterococcus faecalis and Staphylococcus epidermidis. nih.gov Despite these variations, Cecropin P1 is reported to have strong antimicrobial activity towards pathogenic Gram-positive bacteria. acs.org

Table 2: Efficacy of Cecropin P1 Against Gram-Positive Bacteria

Bacterial SpeciesEfficacy Measure (MBC)ConcentrationNotesReference
Staphylococcus aureusBactericidalNot specifiedIn low-ionic-strength buffer; limited activity in inhibition zone assay nih.gov
Bacillus subtilisBactericidalNot specifiedIn low-ionic-strength buffer nih.gov
Micrococcus luteusBactericidalNot specifiedIn low-ionic-strength buffer nih.gov
Enterococcus faecalisNo InhibitionNot specifiedTested up to 1.56 µM nih.gov
Staphylococcus epidermidisNo InhibitionNot specifiedTested up to 1.56 µM nih.gov

Activity Against Multidrug-Resistant (MDR) Bacterial Strains

Research into the activity of cecropins against multidrug-resistant (MDR) bacterial strains has primarily focused on cecropin variants and hybrids, such as Cecropin A and Cecropin AD, particularly against MDR Gram-negative pathogens like Acinetobacter baumannii and Escherichia coli. frontiersin.orgfrontiersin.orgnih.govresearchgate.netoup.comasm.org While the provided sources indicate that cecropins generally show promise against MDR strains listed by the WHO mdpi.com, specific studies detailing the efficacy of Cecropin P1 against a wide range of MDR strains are less prevalent in the provided snippets compared to data on other cecropin types or engineered constructs. For instance, Cecropin A fused with endolysin has shown increased bactericidal activity against various MDR A. baumannii clinical isolates, with a 2-8 fold increase in activity compared to the parental lysin. frontiersin.orgfrontiersin.org Cecropin A and AD have also demonstrated robust activity against Gram-negative bacteria, including MDR strains, linked to the destabilization of the outer membrane LPS structure. nih.gov A cecropin B-derived peptide and a Cecropin A-Melittin hybrid have also shown activity against MDR E. coli and S. aureus. researchgate.netoup.com While these findings highlight the potential of the cecropin family against MDR bacteria, further specific studies on Cecropin P1's direct efficacy against a broad panel of MDR strains would provide a clearer picture of its capabilities in this area.

Antifungal Activity

Cecropins have also been investigated for their activity against fungi. biorxiv.orgnih.govescholarship.org

Efficacy Against Yeasts (e.g., Candida albicans)

Studies have indicated that Cecropin P1 possesses activity against yeasts, including Candida albicans. Ascaris cecropins and H. cecropia cecropin A showed weak activity against yeasts such as Saccharomyces cerevisiae and Candida albicans, with MBCs ranging from 200 to 300 μg/ml under specific experimental conditions. nih.gov However, other studies have reported insect cecropins and Cecropin P1 to be potent antifungal agents. nih.gov Porcine cecropin P1 has been found capable of inhibiting the growth of and killing yeast-phase Candida albicans. researchgate.net More recent studies on "Cecropin" (expressed by genetically engineered bacteria) against Candida albicans reported a minimum inhibitory concentration (MIC) of 0.9 μg/mL and a minimum fungicidal concentration (MFC) of 1.8 μg/mL. researchgate.netdntb.gov.uanih.gov At a concentration of 2x MIC, this cecropin was able to completely kill C. albicans within 40 minutes. researchgate.netnih.gov The mechanism involves causing the cell wall to become rough and nicked, changing the permeability and fluidity of the cell membrane, and inducing the production of excessive reactive oxygen species. researchgate.netdntb.gov.uanih.gov

Table 3: Efficacy of Cecropin P1 and Related Cecropins Against Yeasts

Fungal SpeciesCecropin TypeEfficacy Measure (MIC/MFC/MBC)ConcentrationReference
Candida albicansCecropin P1 (Ascaris cecropins)Weak Activity (MBC)200-300 µg/ml nih.gov
Candida albicansPorcine Cecropin P1Inhibition and KillingNot specified researchgate.net
Candida albicans"Cecropin" (engineered bacteria)MIC0.9 µg/mL researchgate.netdntb.gov.uanih.gov
Candida albicans"Cecropin" (engineered bacteria)MFC1.8 µg/mL researchgate.netdntb.gov.uanih.gov
Saccharomyces cerevisiaeCecropin P1 (Ascaris cecropins)Weak Activity (MBC)200-300 µg/ml nih.gov

Efficacy Against Filamentous Fungi

Cecropins have also shown efficacy against some filamentous fungi. biorxiv.orgnih.govescholarship.org Heterologous expression of Cecropin in transgenic rice has been shown to confer resistance to the rice blast fungus Magnaporthe oryzae. biorxiv.orgnih.govescholarship.orgresearchgate.net Studies have also investigated the activity of cecropins against opportunistic molds such as Aspergillus fumigatus. nih.govescholarship.org While these studies demonstrate the potential of the cecropin family against filamentous fungi, specific data detailing the efficacy of Cecropin P1 against a wide range of filamentous fungi is not extensively provided in the consulted sources.

Antiviral and Antiprotozoal Activities

Cecropins, including this compound and its variants, have been investigated for their potential antiviral and antiprotozoal effects. Research indicates that natural cecropins and synthetic analogs can exhibit antiviral properties. For instance, Hyalophora cecropia Cecropin A has shown the ability to suppress the replication of human immunodeficiency virus 1 (HIV) by inhibiting viral gene expression. mdpi.com Cecropin D has demonstrated activity against the porcine reproductive and respiratory syndrome virus (PRRSV). mdpi.comfrontiersin.org Engineered hybrid peptides, such as CA-MA hybrids, have also been shown to inhibit virus-cell fusion activity. mdpi.com

Cecropin P1, originally isolated from porcine intestine and later confirmed to originate from the parasitic nematode Ascaris suum, has displayed antiviral activity against PRRSV, including the NADC30-Like strain. nih.govejbiotechnology.inforesearchgate.netnih.gov Studies on Cecropin P1 have indicated that it can inhibit PRRSV replication in vitro by blocking viral attachment to cells. nih.gov It also showed extracellular virucidal activity and inhibited viral infection when added before, during, or after viral inoculation. nih.gov Furthermore, Cecropin P1 was observed to inhibit viral particle release and attenuate virus-induced apoptosis during the late phase of infection. nih.gov

Beyond antiviral effects, cecropins have also shown activity against protozoa. Magainins and cecropins were among the first identified antimicrobial peptides exhibiting antiparasitic activity. mdpi.com While some parasitic microorganisms are multicellular, the mechanism of action of antiparasitic peptides is often similar to that of antimicrobial peptides, involving direct interaction with the cell membrane. mdpi.com Cecropins from Anopheles mosquitoes, specifically An-cecA, An-cecB, and An-cecC, have demonstrated antimalarial activity against Plasmodium falciparum in vitro, with An-cecB showing the strongest effect. asm.org An-cecB-1, a related peptide, also inhibited the growth of Plasmodium berghei in vivo in a dose-dependent manner. asm.org

Data on Antiviral and Antiprotozoal Activities:

Cecropin Type/VariantTarget PathogenActivity ObservedReference
Cecropin A (H. cecropia)Human Immunodeficiency Virus 1 (HIV)Suppressed replication, inhibited viral gene expression mdpi.com
Cecropin DPorcine Reproductive and Respiratory Syndrome Virus (PRRSV)Active against mdpi.comfrontiersin.org
CA-MA hybridsVirusesInhibited virus-cell fusion activity mdpi.com
Cecropin P1 (A. suum)Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)Inhibited replication, blocked attachment, virucidal activity, inhibited particle release, attenuated apoptosis nih.govejbiotechnology.inforesearchgate.net
An-cecA (Anopheles)Plasmodium falciparumWeak antimalarial activity in vitro asm.org
An-cecB (Anopheles)Plasmodium falciparumStrong antimalarial activity in vitro asm.org
An-cecC (Anopheles)Plasmodium falciparumAntimalarial activity in vitro asm.org
An-cecB-1 (Anopheles)Plasmodium bergheiInhibited growth in vivo (dose-dependent) asm.org

Antibiofilm Properties and Mechanisms of Biofilm Eradication

Biofilms represent a significant challenge in treating infections due to their increased resistance to antimicrobial agents compared to planktonic bacteria. frontiersin.org Antimicrobial peptides, including cecropins, have emerged as potential agents against biofilm-forming pathogens. frontiersin.orgmdpi.com Cecropins and their derivatives have shown the ability to inhibit bacterial cell adhesion, eradicate cells within the biofilm matrix, and induce biofilm disaggregation. mdpi.com

Cecropin A has been shown to disrupt both planktonic and sessile biofilm-forming uropathogenic E. coli (UPEC) cells. wikipedia.org This activity can occur when used alone or in combination with antibiotics like nalidixic acid, demonstrating synergistic effects in clearing infection in insect models. wikipedia.org The mechanism of action against biofilms is multi-targeted, involving the permeabilization of the outer membrane, followed by biofilm disruption. wikipedia.org This disruption is triggered by the inhibition of efflux pump activity and interactions with extracellular and intracellular nucleic acids. wikipedia.org

Studies on synthetic peptides derived from Cecropin A, such as PEW300 (with specific mutations), have further explored the antibiofilm mechanisms. PEW300 displayed strong antibiofilm activity against Pseudomonas aeruginosa. frontiersin.orgnih.gov Its mechanism against mature biofilms involves preferential dispersion of the biofilm, leading to the exposure and death of encapsulated bacteria. frontiersin.org Extracellular DNA has been identified as a critical target for PEW300 against mature P. aeruginosa biofilms. frontiersin.org Additionally, this peptide utilizes multiple actions, including disrupting cell membrane integrity, inducing intracellular reactive oxygen species, and interacting with genomic DNA, to exert its antibacterial activity within the biofilm context. frontiersin.org

Cecropin D-derived synthetic peptides have also been investigated for their activity against fungal biofilms, specifically Candida albicans. nih.gov These peptides were studied for their effects on hyphae formation, biofilm development, and the eradication of mature biofilms. nih.gov The proposed mechanisms involve permeabilization of fungal cell membranes, pore formation, and the induction of oxidative stress and apoptosis. nih.gov

Some studies suggest that antimicrobial peptides like cecropin may adopt the "carpet model" mechanism, where peptides accumulate on the membrane surface and then insert to form pores or disrupt the membrane. mdpi.comunina.it However, at lower concentrations, H. cecropia cecropins may form channels or pores that affect cellular electrolyte balance. mdpi.com

Data on Antibiofilm Properties:

Cecropin Type/VariantTarget Pathogen/OrganismBiofilm Activity ObservedMechanisms InvolvedReference
Cecropin AUropathogenic E. coliDestroys planktonic and sessile cells, disrupts biofilmsOuter membrane permeabilization, efflux pump inhibition, interaction with nucleic acids wikipedia.org
PEW300 (Cecropin A derivative)Pseudomonas aeruginosaStrong antibiofilm activity, disperses mature biofilmsPreferential biofilm dispersion, targeting extracellular DNA, membrane disruption, ROS induction, interaction with genomic DNA frontiersin.orgnih.gov
Cecropin D derivativesCandida albicansInhibits filamentation and biofilm formation, eradicates mature biofilmsMembrane permeabilization, pore formation, oxidative stress, apoptosis nih.gov
Cecropins (General)BacteriaInhibits adhesion, eradicates cells, disaggregates biofilmsMembrane disruption (carpet model, pore formation), interaction with matrix components mdpi.commdpi.comunina.it

Engineering and Biotechnological Development of Cecropin 1 Analogs and Hybrids

Rational Design and Peptide Modification Strategies

Rational design involves modifying the amino acid sequence of cecropin-1 to alter its physicochemical properties and improve its antimicrobial efficacy and selectivity. This approach leverages an understanding of the relationship between peptide structure and function.

Optimization of Charge, Hydrophobicity, and Amphipathicity

Optimizing the net charge, hydrophobicity, and amphipathicity of this compound analogs is crucial for enhancing their interaction with negatively charged bacterial membranes while minimizing toxicity to host cells. Most AMPs have a net positive charge, typically ranging from +1 to +9. mdpi.com This positive charge is a primary driver of the initial electrostatic interaction with the negatively charged components of bacterial cell membranes. mdpi.com Increasing the positive charge can lead to enhanced activity and a higher concentration of peptides at the membrane interface. mdpi.com However, there is often an optimal charge threshold, beyond which activity may decrease. mdpi.com Hydrophobicity also plays a critical role in membrane interaction, regulating the peptide's ability to partition into the lipid bilayer. mdpi.com AMPs typically contain around 50% hydrophobic residues. mdpi.com Optimizing the percentage of hydrophobicity can enhance activity, but exceeding the optimal range may lead to decreased antimicrobial efficacy and increased cytotoxicity due to increased self-association. mdpi.comjapsonline.com Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is determined by the arrangement of amino acids. mdpi.com This property is essential for the peptide to interact effectively with the lipid bilayer, often forming an α-helical structure with distinct polar and nonpolar faces. mdpi.comnih.gov The deletion of amino acid residues can influence the positioning of hydrophobic amino acids, increasing the mean hydrophobicity of the peptide. mdpi.com Lysine-enriched analogs of cecropin-melittin hybrid peptides designed with optimized amphipathicity have shown retained antimicrobial activities and substantially reduced hemolytic activity and cytotoxicity, leading to enhanced selectivity. nih.gov

De novo Peptide Design Based on Cecropin (B1577577) Scaffolds

De novo peptide design involves creating entirely new peptide sequences based on the structural and functional principles of natural AMPs like this compound, rather than simply modifying existing sequences. This approach allows for the design of peptides with tailored properties. The key component of de novo design is the creation of specific structural peptides based on the properties of amino acids. mdpi.com This can start from a basic sequence template, such as (XXYY)n, where X represents hydrophobic amino acids and Y represents cationic amino acids, aiming for an α-helical structure. mdpi.com Another approach uses a short α-helical template like (yyxzxWxzxyy), where y are hydrophobic, x are cationic, and z are other amino acids. mdpi.com While it can be challenging to design peptides with complex functional molecules using this method, it significantly contributes to understanding membrane-protein folding. mdpi.com De novo designed peptides can exhibit potent antimicrobial activity and be non-toxic to host cells. nih.gov Some studies have focused on de novo design inspired by the active core of insect AMPs like sapecin (B170424) B, which shares similarities with cecropins, focusing on the arrangement of hydrophobic and charged residues. plos.org

Development of Hybrid Peptides

Hybrid peptides are created by combining segments from two or more different peptides, aiming to leverage the desirable properties of each parent peptide while mitigating their limitations. This strategy has been particularly successful in developing cecropin-based molecules with improved activity and selectivity.

Fusion with Other Antimicrobial Peptides (e.g., Melittin (B549807), LL-37)

Hybridizing this compound or its fragments with other AMPs, such as melittin and LL-37, is a common strategy to create peptides with enhanced properties. researchgate.netfrontiersin.org This involves combining key residues or functional regions from different AMPs into a single sequence. frontiersin.org For example, a hybrid peptide combining the N-terminal cationic hydrophobic fragment of cecropin A with the core functional region of LL-37 (Cecropin A (1–8)-LL37 (17–30), referred to as C-L) has shown superior antibacterial properties and minimized cytotoxicity compared to its parental peptides. researchgate.netfrontiersin.orgnih.gov Similarly, hybrid peptides composed of segments from cecropin A and melittin, such as CM15 (a 15-residue peptide from the N-terminal portions of cecropin A and melittin), have demonstrated improved antimicrobial activity relative to cecropin A without displaying the nonspecific, hemolytic properties of melittin. acs.orgnih.gov Another example is the fusion of cecropin A with the N-terminus of an endolysin (AbEndolysin) to enhance its antibacterial properties against multidrug-resistant Acinetobacter baumannii. frontiersin.orgfrontiersin.org "Triple hybrids" combining fragments from cecropin-A, melittin, and LL-37 have also been explored, showing significantly enhanced bactericidal activity against a range of bacteria and lowered hemolytic activity. frontiersin.orgresearchgate.net

Recombinant Production Systems for this compound

Recombinant expression systems offer a cost-effective and scalable alternative to chemical synthesis or extraction from natural sources for obtaining large quantities of this compound and its variants. nih.govremedypublications.com

Prokaryotic Expression Systems (e.g., E. coli)

Escherichia coli (E. coli) is a widely used prokaryotic host for the recombinant production of peptides and proteins due to its rapid growth rate, ease of genetic manipulation, and high expression levels. nih.govsmujo.id However, expressing AMPs like this compound in E. coli can be challenging due to their potential toxicity to the host cells and susceptibility to intracellular proteases. nih.govsmujo.idacs.org

To circumvent these issues, fusion protein systems are frequently employed in E. coli expression. This involves fusing the this compound sequence to a highly expressed, soluble carrier protein. Examples of fusion partners used include Thioredoxin (Trx) and Calmodulin (CaM). acs.org Trx fusion has been successfully used for expressing various AMPs, including a cecropin-like part of Heteroscorpine-1 (CeHS-1) in E. coli BL21(DE3)pLysS. smujo.idsmujo.id Similarly, a fusion of cecropinXJ with Trx in E. coli BL21(DE3) resulted in high expression levels. nih.gov Calmodulin has also been demonstrated as an effective fusion partner for the mass expression of recombinant Cecropin P1 (CP1) in E. coli, mitigating toxicity and degradation. acs.orgresearchgate.net Another approach involves using self-aggregating proteins like ELK16 as fusion partners, which can facilitate the production of high-purity Cecropin A (CeA) with simpler purification processes. nih.govsci-hub.se Intein-mediated purification systems with affinity tags, such as chitin-binding tags, have also been utilized for expressing cecropin in E. coli, allowing for the expression of the peptide fused to an intein carrier and subsequent inducible self-cleavage to release the target peptide. researchgate.netresearchgate.net

Studies have investigated the optimization of induction conditions, such as IPTG concentration and induction time, to maximize peptide yield and minimize toxicity to the host cells in E. coli systems. nih.govsmujo.idsmujo.id For instance, optimizing induction time to 3 hours with 0.2 mM IPTG yielded the highest levels of a cecropin-like peptide. smujo.idsmujo.id

Eukaryotic Expression Systems (e.g., Plant-based Production in Rice Seeds)

Eukaryotic expression systems, while sometimes more complex than prokaryotic ones, can offer advantages such as proper post-translational modifications and protein folding, which may be crucial for the activity of some AMPs. researchgate.net Plant-based systems have emerged as a potential cost-effective and scalable platform for recombinant protein production, including AMPs. remedypublications.complos.org

Rice seeds have been explored as a system for producing bioactive Cecropin A (CecA). plos.orgnih.gov By fusing CecA to rice oleosin 18, an oil body protein, and driving expression with an embryo-specific promoter, high levels of CecA have been accumulated in rice seeds. plos.org This approach has shown no deleterious effects on seed viability, seedling growth, or seed yield. plos.org The targeting of CecA to oil bodies in rice seeds is reported to confer stability and reduce toxicity to the plant cells, while also simplifying the purification process. plos.orgnih.gov Another plant system that has been successfully used for recombinant Cecropin A production is Nicotiana tabacum hairy roots, demonstrating significant yield and stable antimicrobial activity of the produced peptide. nih.gov Baculovirus expression systems, which infect insect cells, have also been used for producing biologically active and amidated cecropin A as a fusion construct. nih.gov Yeast, such as Saccharomyces cerevisiae and Pichia pastoris, represent other eukaryotic systems explored for cecropin expression. remedypublications.comresearchgate.netresearchgate.netresearchgate.net

Strategies for High-Level Expression and Purification of Bioactive Forms

Achieving high-level expression and obtaining purified, bioactive this compound from recombinant systems requires specific strategies.

In prokaryotic systems like E. coli, the use of fusion partners plays a crucial role in enhancing expression levels, improving solubility, and protecting the peptide from degradation. nih.govacs.orgscielo.brmdpi.com Fusion proteins can direct the recombinant peptide to inclusion bodies, which can simplify initial purification steps, although refolding might be required to obtain the active form. mdpi.comcore.ac.uk Alternatively, fusion partners can enhance soluble expression. nih.govacs.orgscielo.br

Purification often involves affinity chromatography, leveraging tags present in the fusion construct, such as His-tags or GST-tags. nih.govsmujo.idscielo.brmdpi.comnih.govtandfonline.com For instance, Ni-NTA affinity chromatography is commonly used to purify His-tagged fusion proteins. nih.govsmujo.idsmujo.idscielo.brmdpi.comnih.gov Following purification of the fusion protein, the this compound peptide is typically released by enzymatic or chemical cleavage of the linker region between the fusion partner and the peptide. acs.orgnih.govscielo.brmdpi.com For example, enterokinase or TEV protease can be used for enzymatic cleavage, while CNBr can be used for chemical cleavage. acs.orgnih.govscielo.br Intein-mediated self-cleavage systems offer a method for obtaining the native peptide without the need for an external protease. researchgate.netmdpi.comnih.gov

In plant-based systems like rice seeds, targeting the fusion protein to specific organelles, such as oil bodies, can facilitate purification. plos.orgnih.gov Simple methods like flotation centrifugation can be used to isolate oil bodies containing the fusion protein, followed by cleavage and further purification if necessary. plos.orgnih.gov The yield of recombinant cecropins varies depending on the expression system and strategy used, with reported yields ranging from micrograms to milligrams per liter of culture or gram of plant material. nih.govacs.orgplos.orgnih.govanimbiosci.org

Table: Examples of Recombinant Cecropin Production and Yields

Expression SystemCecropin VariantFusion PartnerPurification MethodReported YieldSource
E. coli BL21 (DE3)Cecropin P1 (CP1)Calmodulin (CaM)IMAC, Dialysis, Enterokinase cleavage2.7–4.7 mg/L acs.org
E. coli BL21(DE3)pLysSCecropin-like part of Heteroscorpine-1 (CeHS-1)Thioredoxin (Trx) + His-tagNi-NTA affinity chromatography0.421 mg/mL (fusion protein) smujo.idsmujo.id
E. coli BL21 (DE3)CecropinXJThioredoxin (Trx) + His-tagNi-NTA affinity chromatography10 mg/L (fusion protein) nih.gov
Bacillus subtilis 168pBD-2/Cecropin P1 fusionSignal peptide of bacterial alkaline protease + His-tagNi-NTA-agarose affinity chromatography~45 mg/L (fusion peptide) animbiosci.org
Nicotiana tabacum hairy rootsCecropin ANot specified (direct expression)Purification not detailed, activity measured in extract63.81 μg/g fresh weight nih.gov
Rice seedsCecropin AOleosin 18Flotation centrifugation10-100 ng/seed (accumulation) plos.orgnih.gov
E. coli BL21 (DE3)Cecropin A (1–8)–LL37 (17–30) (C–L)SUMO + His-tagNi-NTA Sepharose affinity column, SUMO-protease cleavage17.84 mg/L (after cleavage) mdpi.comdntb.gov.ua

Overcoming Limitations in Peptide Stability and Delivery

Despite their potent activity, the therapeutic application of this compound and other AMPs can be limited by factors such as susceptibility to degradation by proteases, inactivation in the presence of salts, and challenges in targeted delivery. mdpi.commdpi.com

Enhancing Salt Resistance

The antimicrobial activity of some AMPs, including certain cecropin-like peptides, can be reduced in the presence of physiological salt concentrations. mdpi.commdpi.comnih.gov Strategies to enhance salt resistance have been explored. One approach involves modifying the peptide sequence. For example, adding tryptophan and/or phenylalanine end-tags has been developed as a strategy to increase the salt resistance of short antimicrobial peptides. mdpi.com Hybridization with other peptides has also shown promise in improving salt resistance. nih.gov Studies on designed peptides based on a cecropin-like structural feature have indicated that hydrophobicity of the C-terminal helices can correlate with salt-resistant activities. mdpi.commdpi.com Engineered lysins fused with Cecropin A have also shown improved activity at lower NaCl concentrations compared to their parental lysins. frontiersin.orgfrontiersin.org

Fusion Protein Approaches

Fusion protein technology is a versatile strategy not only for enhancing expression and purification but also for improving the stability and delivery of this compound. ncats.ioresearchgate.netfrontiersin.org By fusing this compound to a carrier protein, it can be protected from proteolytic degradation. nih.govremedypublications.comscielo.br This is particularly relevant in prokaryotic systems where intracellular proteases can degrade small peptides. nih.govacs.orgscielo.br

Fusion partners can also influence the solubility and folding of the target peptide, potentially leading to a more stable and active conformation. scielo.br Furthermore, fusion proteins can be designed to include targeting moieties that direct the delivery of the this compound fusion construct to specific cells or tissues. While the provided search results focus more on expression and purification benefits, the principle of using fusion partners for enhanced stability and potentially targeted delivery is well-established in protein engineering. Examples of fusion partners mentioned in the context of cecropin expression, such as Trx, CaM, SUMO, GST, and oleosin, primarily serve to improve expression and purification yields and protect the peptide during production. nih.govsmujo.idacs.orgnih.govplos.orgnih.govscielo.brmdpi.comtandfonline.commdpi.comdntb.gov.ua However, the use of fusion proteins with specific binding domains is a recognized strategy for targeted delivery of therapeutic peptides. The fusion of Cecropin A to endolysin, for instance, was explored to enhance the endolysin's ability to cross the outer membrane of Gram-negative bacteria, suggesting a role for the fusion partner in facilitating delivery to the bacterial target. frontiersin.orgfrontiersin.org Recombinant sericin-cecropin B fusion proteins have also been produced, demonstrating antibacterial effects, which could be relevant for biomaterial applications. researchgate.net

Nanotechnology and Formulation Strategies in Peptide Delivery

The therapeutic application of antimicrobial peptides (AMPs), including this compound, faces limitations such as susceptibility to enzymatic degradation, potential non-specific toxicity, and challenges in achieving targeted delivery and sufficient bioavailability nih.govresearchgate.netwikipedia.org. Nanotechnology-based delivery systems offer promising strategies to overcome these hurdles by enhancing peptide stability, increasing bioavailability and efficiency at the target site, and potentially reducing toxic side effects nih.govmdpi.comfrontiersin.orgkogermannlab.comnih.gov.

Various nanomaterials have been explored as carriers for AMPs. These include polymeric nanoparticles, metallic nanoparticles, liposomes, and metal-organic frameworks nih.govnih.govmdpi.comnih.gov. Nanotechnology-based systems, typically in the size range of 1–100 nm, are considered ideal for the delivery of AMPs nih.gov.

Polymeric nanoparticles, such as those made from chitosan (B1678972) and poly(lactic-co-glycolide) (PLGA), have been investigated for cecropin delivery nih.govmdpi.comresearchgate.net. Chitosan nanoparticles, for instance, have been used to encapsulate Cecropin-B and a hybrid peptide, Cecropin A (1-7)-Melittin mdpi.comresearchgate.net. Encapsulation of Cecropin-B with chitosan particles demonstrated improved efficacy against multi-drug resistant Klebsiella pneumoniae compared to the free peptide, with a minimum inhibitory concentration (MIC) as low as 1.6 μg·mL⁻¹. These particles also showed low hemolysis mdpi.com. A study involving chitosan-encapsulated Cecropin A (1-7)-Melittin-cell penetrating peptide (ENC CAMA-CPP) synthesized via ionic gelation revealed a particle size of 597.5 ± 13.20 nm and a zeta potential of 2.80 ± 0.12 mV. High-performance liquid chromatography (HPLC) analysis showed an encapsulation efficiency of 75.12 ± 1.52%, and the formulation exhibited a pH-dependent sustained release profile with a maximum release of 97% at pH ≥ 8.0 over 120 hours researchgate.net.

Metallic nanoparticles, such as gold nanoparticles (AuNPs), have also been utilized for cecropin delivery nih.govfrontiersin.orgnih.govmdpi.com. Conjugation of a cecropin-melittin (CM) hybrid peptide to gold nanoparticles (CM-SH-AuNPs) enhanced the in vitro antimicrobial activity of the peptide against various bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. This conjugate was more efficient than the free peptide in permeabilizing bacterial cell membranes and demonstrated decreased bacteremia and a low systemic inflammatory response in a sepsis mouse model frontiersin.orgnih.govmdpi.com.

Liposomes, formed from lipid bilayers, have been explored as carriers for AMPs, including those with anticancer properties mdpi.comuno.edu. They can protect encapsulated peptides from proteolytic degradation mdpi.com. Strategies for liposomal AMP delivery include tuning lipid composition and utilizing the tumor microenvironment's low pH to trigger peptide release mdpi.com.

Metal-organic frameworks (MOFs) are another class of nanomaterials explored for drug delivery. Zeolitic imidazolate framework-8 (ZIF-8) nanoparticles have been investigated for encapsulating cecropins nih.gov. A simple method for preparing water-dispersible cecropin-loaded ZIF-8 nanoparticles (CEC@ZIF-8 NPs) achieved a drug loading capacity of 20 wt% and an encapsulation efficiency of 9%. These nanoparticles were morphologically uniform (dodecahedral) with a size suitable for clinical drug delivery. In vitro studies demonstrated that encapsulation within ZIF-8 NPs significantly enhanced the intracellular accumulation and toxicity of cecropin against a cervical cancer cell line nih.gov.

Synergistic Applications and Combination Therapies Involving Cecropin 1

Combination with Conventional Antibiotics

Combining Cecropin-1 with established antibiotics has shown encouraging results in enhancing antimicrobial efficacy, especially against strains that have developed resistance to traditional treatments.

Potentiation of Antibiotic Efficacy Against Resistant Strains

Studies have indicated that this compound can potentiate the effectiveness of various conventional antibiotics against resistant bacterial strains. This synergistic effect has been observed with different classes of antibiotics, including but not limited to, beta-lactams like ampicillin, aminoglycosides such as kanamycin (B1662678) and streptomycin, tetracyclines, polymyxins like polymyxin (B74138) B, and fluoroquinolones including norfloxacin (B1679917) and ciprofloxacin, as well as macrolides like erythromycin (B1671065) and azithromycin, and glycopeptides such as vancomycin. The combination can lead to a significant reduction in the minimum inhibitory concentrations (MICs) of the antibiotics, meaning lower doses are required to inhibit bacterial growth when used in conjunction with this compound. This is particularly relevant for multidrug-resistant (MDR) bacteria, where conventional antibiotics alone are often ineffective.

Mechanistic Basis of Synergy (e.g., Membrane Permeabilization Facilitating Drug Entry)

The synergistic activity between this compound and conventional antibiotics is often attributed to the mechanism of action of this compound, which primarily targets bacterial cell membranes. This compound, being a cationic peptide, interacts with the negatively charged components of the bacterial cell membrane, leading to membrane permeabilization and disruption. wikipedia.org This disruption can create pores or destabilize the membrane, facilitating the uptake of conventional antibiotics into the bacterial cell. Many antibiotics, such as those that target intracellular processes like protein synthesis (e.g., tetracyclines, macrolides, aminoglycosides) or DNA replication (e.g., fluoroquinolones), need to cross the cell membrane to reach their targets. By increasing membrane permeability, this compound can enhance the intracellular concentration of these antibiotics, thereby boosting their efficacy, especially against resistant strains that may have efflux pumps or modified porins limiting antibiotic entry. wikipedia.orgwikipedia.orgwikidata.org This mechanism of membrane disruption by this compound can bypass certain resistance mechanisms that bacteria develop against conventional antibiotics.

Combination with Physical Treatment Modalities

Beyond chemical combinations, research also explores the integration of this compound with physical methods to enhance microbial deactivation.

Integration with Ultrasonication for Microbial Deactivation

Studies have investigated the combined application of this compound and ultrasonication for the deactivation of microorganisms. Ultrasonication involves the use of sound waves to create cavitation bubbles, which can collapse and generate localized high temperatures and pressures, as well as shear forces. This physical stress can damage bacterial cell structures and make them more susceptible to antimicrobial agents. The integration of ultrasonication with this compound has shown potential for enhanced microbial killing, likely due to the physical disruption caused by ultrasound making the bacterial membrane more vulnerable to the action of this compound. dsmz.defishersci.ca This combination approach could be particularly useful in applications requiring efficient sterilization or deactivation of biofilms, which are often more resistant to single treatments.

Role of Cecropin 1 in Host Defense Systems

Innate Immunity in Insects

Insect innate immunity relies on both cellular and humoral responses to combat infections. The humoral response involves the production and secretion of various antimicrobial peptides, including cecropins, into the hemolymph. biotechrep.ir This production is a crucial defense mechanism against bacteria and fungi. biorxiv.orgnih.govnih.gov

Gene Regulation and Induction Pathways (e.g., Toll and Imd Pathways in Drosophila)

In Drosophila melanogaster, the expression of cecropin (B1577577) genes is tightly regulated by two major signaling pathways: the Toll pathway and the immune deficiency (Imd) pathway. biorxiv.orgnih.govescholarship.orgoup.commdpi.com These pathways are activated in response to specific microbial patterns. The Imd pathway is primarily activated by Gram-negative bacteria, while the Toll pathway is typically activated by Gram-positive bacteria and fungi. mdpi.comeje.cz

Studies in Drosophila have shown that cecropin genes, specifically CecA1, CecA2, CecB, and CecC, are strongly induced in the fat body and hemocytes following systemic infection. biorxiv.orgnih.govnih.govescholarship.org While the Imd pathway is the major regulator for the expression of these four cecropins during systemic infection, the Toll pathway also provides a considerable input. biorxiv.orgnih.gov Local expression of Cecropin A1 in the epidermal cells of Drosophila larvae in response to infected wounds has also been observed, and this local expression is dependent on the imd gene. embopress.orgnih.gov

Table 1: Regulation of Drosophila Cecropin Genes by Immune Pathways

Cecropin GenePrimary Regulatory Pathway (Systemic Infection)Additional Regulatory Pathway (Systemic Infection)
CecA1ImdToll
CecA2ImdToll
CecBImdToll
CecCImdToll

In Vivo Contribution to Pathogen Clearance (e.g., Drosophila Models)

Functional studies using Drosophila models have provided insights into the in vivo contribution of cecropins to pathogen clearance. While flies lacking the entire cecropin locus (ΔCecA-C) were viable and showed resistance to various microbes similar to wild-type flies, their role becomes evident in the absence of other antimicrobial peptides. biorxiv.orgnih.govnih.govescholarship.org Removing the cecropin locus in flies already deficient in ten other AMP genes revealed a significant role for cecropins in defense against Gram-negative bacteria and fungi. biorxiv.orgnih.govnih.govescholarship.org

Measurements of pathogen loads in these mutant flies confirmed that cecropins contribute to controlling certain Gram-negative bacteria, including Enterobacter cloacae and Providencia heimbachae. biorxiv.orgnih.govnih.govescholarship.orgresearchgate.net This provides genetic evidence for the role of cecropins in insect host defense and highlights their in vivo activity, particularly against Gram-negative bacteria and fungi. biorxiv.orgnih.govnih.govescholarship.org

Table 2: In Vivo Activity of Cecropins in Drosophila Against Specific Pathogens (in the absence of other AMPs)

PathogenEffect of Cecropins on Pathogen Load
Enterobacter cloacaeContribute to control
Providencia heimbachaeContribute to control
Gram-positive bacteriaLimited or no activity
FungiContribute to defense

Note: Based on studies in AMP-deficient Drosophila lines. biorxiv.orgnih.govnih.govescholarship.org

Evolutionary Diversification and Conservation

Cecropins are widely distributed among insects, indicating their evolutionary significance in innate immunity. biorxiv.orgnih.govescholarship.orgmdpi.com The diversity and evolution of cecropin gene families have been studied through phylogenetic analysis, gene duplication events, and comparative genomics. mdpi.comnih.govnih.gov

Phylogenetic Analysis of Cecropin Gene Families

Phylogenetic analyses of cecropin gene families across different insect orders reveal complex evolutionary relationships. mdpi.complos.org Cecropins from Lepidoptera often form a monophyletic group, suggesting independent evolution within this order. mdpi.com In contrast, cecropins from Diptera and Coleoptera appear paraphyletic, indicating that cecropins originated before the divergence of these lineages. mdpi.com Studies in Bombyx mori (silkworm) suggest that major cecropin families may have diverged and formed multigene families within B. mori and did not necessarily evolve from a single common ancestor of all insects. nih.govbioinformation.net Phylogenetic trees often group cecropin genes within the same insect order more closely together. nih.govtandfonline.com

Table 3: Phylogenetic Grouping of Cecropins by Insect Order

Insect OrderPhylogenetic Grouping Tendency
LepidopteraMonophyletic
DipteraParaphyletic
ColeopteraParaphyletic

Note: Based on general trends observed in phylogenetic studies. mdpi.complos.org

Gene Duplication and Functional Specialization

Gene duplication is recognized as a key mechanism driving the evolution and diversification of cecropin genes in insects. mdpi.commalariaworld.org The presence of multiple cecropin genes within a single insect genome, often clustered together in tandem arrays, provides evidence for such events. nih.govnih.govbioinformation.net For example, the Drosophila genome contains four functional cecropin genes (CecA1, CecA2, CecB, CecC) and two pseudogenes clustered at a specific locus. biorxiv.orgnih.govescholarship.orgbiorxiv.org CecA1 and CecA2 are nearly identical at the protein level, suggesting a recent duplication event. biorxiv.orgnih.govbiorxiv.org

Gene duplication can lead to functional divergence and specialization of the duplicated genes over time. researchgate.net While cecropins generally share the characteristic α-helical structure and activity against bacterial membranes, variations in sequence can lead to differences in their antimicrobial spectrum or potency against specific pathogens. plos.orgacs.org The presence of highly divergent and highly similar gene copies within a species further supports the gene duplication hypothesis and subsequent diversification. mdpi.com

Comparative Genomics Across Different Species

Comparative genomic analyses of cecropin gene families across various insect species highlight the diversity in gene number and organization. While some species may have a few cecropin genes, others, like Musca domestica (house fly), show an expansion of the cecropin family with more than ten members. researchgate.net The chromosomal distribution of cecropin genes can also vary between species, although conserved patterns have been observed within certain lineages, such as the clustering of CecA, CecB, and CecC on the X chromosome in Anopheles mosquitoes. malariaworld.orgresearchgate.net Comparative genomics helps to understand the evolutionary history, gene gain and loss events, and the potential correlation between the size and diversity of the cecropin family and the ecological niche and microbial challenges faced by different insect species. nih.gov

Table 4: Examples of Cecropin Gene Numbers in Different Insect Species

SpeciesNumber of Functional Cecropin Genes (Examples)
Drosophila melanogaster4
Hyalophora cecropia3 (A, B, D) + variants
Bombyx moriMultiple (A, B, D, E, Enbocin subgroups)
Musca domestica>10

Note: Gene numbers can vary depending on the specific strain or analysis. biorxiv.orgnih.govescholarship.orgmdpi.comnih.govbioinformation.netbiorxiv.orgresearchgate.net

Immunomodulatory Properties

Cecropin-1 (Cecropin A, CecA), a prominent member of the cecropin family of antimicrobial peptides (AMPs), is increasingly recognized for its multifaceted immunomodulatory activities beyond its direct antimicrobial effects. These properties play a significant role in the host defense system by modulating inflammatory responses and influencing immune cell behavior.

Research indicates that Cecropin A can influence the production of various cytokines, which are key mediators of the immune response. Studies have shown that CecA can attenuate the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in various cell types and models frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgnih.gov. This reduction in pro-inflammatory mediators suggests an anti-inflammatory potential for Cecropin A.

For instance, in a chicken primary hepatocyte–non-parenchymal cell co-culture model, Cecropin A at various concentrations was found to decrease the levels of IL-6, IL-8, and IFN-γ, both alone and under inflammatory conditions induced by polyinosinic-polycytidylic acid (Poly I:C) frontiersin.orgfrontiersin.org. Specifically, CecA at 1 µg/mL significantly decreased IL-6 levels, and concentrations of 1, 3.125, and 6.25 µg/mL attenuated IL-6 production in Poly I:C-induced inflammation frontiersin.org. Similarly, studies in LPS-stimulated cells, such as RAW264.7 macrophages and bovine endometrial epithelial cells (bEECs), have demonstrated that Cecropin A can reduce the expression and levels of TNF-α, IL-1β, and IL-8 nih.govfrontiersin.orgmedchemexpress.com.

However, the immunomodulatory effects of Cecropin A are not limited to suppressing pro-inflammatory responses. Some studies have also observed a reduction in anti-inflammatory cytokines, such as IL-10 and Transforming Growth Factor-beta 1 (TGF-ß1), in certain contexts frontiersin.orgfrontiersin.org. This suggests a complex role in maintaining immune homeostasis rather than a purely anti-inflammatory action frontiersin.org. The specific effects can be highly dependent on the biological context, the type of cell involved, and the nature of the inflammatory stimulus frontiersin.org.

Detailed research findings highlight the mechanisms through which Cecropin A exerts its immunomodulatory effects. One proposed mechanism involves the inhibition of lipopolysaccharide (LPS) binding to Cluster of Differentiation 14 (CD14), thereby preventing the downstream activation of inflammatory pathways triggered by LPS, a major component of Gram-negative bacteria nih.gov. Additionally, Cecropin A has been shown to influence signaling pathways crucial for inflammatory responses, such as the MAPK pathway, by inhibiting the phosphorylation of JNK and p38 MAPK nih.gov. This inhibition can lead to a reduction in the expression of inflammatory factors nih.gov.

Beyond cytokine modulation, Cecropin-like peptides have been reported to influence the behavior of immune cells. For example, a cecropin-like peptide from Helicobacter pylori, Hp(2-20), demonstrated pro-inflammatory activities in human neutrophils, including the upregulation of integrins (Mac-1), induction of chemotaxis, and activation of the oxygen radical producing NADPH-oxidase nih.govnih.govasm.org. These effects were mediated through binding to the lipoxin A4 receptor–formyl peptide-like receptor 1 (LXA4R/FPRL1) nih.govnih.govasm.org. While this specific example pertains to a H. pylori-derived peptide, it illustrates the potential for cecropin-like structures to directly activate immune cells.

Furthermore, some studies suggest that cecropins can stimulate the migration of leukocytes to infection sites and reduce plasma levels of endotoxins plos.org. The ability of cecropins to influence immune cell differentiation and support wound healing has also been proposed as part of their multifaceted immunomodulatory activity frontiersin.org.

The immunomodulatory properties of Cecropin A are being explored for their potential therapeutic applications, particularly in conditions involving dysregulated inflammation. Studies in mouse models of inflammatory bowel disease (IBD) have shown that Cecropin A can alleviate inflammation and reduce the levels of pro-inflammatory cytokines in colon tissues frontiersin.orgnih.gov. This effect may also involve the modulation of the gut microbiota composition frontiersin.org.

The following table summarizes some of the reported effects of Cecropin A on cytokine levels:

CytokineEffect ReportedModel/Cell TypeSource
IL-6Decreased productionChicken hepatic cell co-culture, Mouse IBD model, LPS-stimulated cells frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov
IL-8Decreased productionChicken hepatic cell co-culture, Bovine endometrial epithelial cells frontiersin.orgnih.govfrontiersin.org
IFN-γDecreased productionChicken hepatic cell co-culture frontiersin.orgfrontiersin.org
TNF-αDecreased productionLPS-stimulated macrophages, Bovine endometrial epithelial cells, Mouse IBD model nih.govfrontiersin.orgnih.govmedchemexpress.com
IL-1βDecreased productionBovine endometrial epithelial cells, Mouse IBD model nih.govfrontiersin.orgnih.gov
IL-10Diminished levels (in some contexts)Chicken hepatic cell co-culture frontiersin.orgfrontiersin.org
TGF-ß1Diminished levels (in some contexts)Chicken hepatic cell co-culture frontiersin.orgfrontiersin.org

It is important to note that while many studies highlight the anti-inflammatory aspects of Cecropin A, the immunomodulatory effects can be complex and context-dependent, potentially exhibiting both anti-inflammatory and, in some cases or with certain variants like Cecropin P1, pro-inflammatory activities frontiersin.orgnih.govnih.govasm.org.

Advanced Methodologies in Cecropin 1 Research

Biophysical Characterization Techniques

Biophysical methods are crucial for elucidating the structural features of Cecropin-1 and its interactions with biological membranes, providing insights into its mechanism of action. nih.govnih.gov These techniques allow researchers to study the peptide's conformation, its binding to membranes, and the resulting changes in cellular structure and function.

Fluorescence Spectroscopy for Peptide-Membrane Interaction Studies

Fluorescence spectroscopy is a powerful tool for investigating the interaction of this compound with lipid membranes. mdpi.comtandfonline.com This technique leverages the intrinsic fluorescence properties of aromatic amino acids like tryptophan (Trp) and tyrosine (Tyr), which are sensitive to their local environment. mdpi.com By monitoring changes in fluorescence intensity, emission maximum, and lifetime, researchers can gain insights into peptide binding, insertion, and orientation within the lipid bilayer.

For example, studies using synthetic cecropin (B1577577) B-like peptides containing tryptophan residues have utilized steady-state fluorescence spectroscopy to evaluate their interaction with bacterial membrane models. Changes in fluorescence emission intensity and a hypsochromic shift in the emission maximum upon titration with lipid vesicles indicate the peptide's partition into the membrane environment. mdpi.com Fluorescence lifetime measurements can further reveal the depth of Trp residues within the membrane, providing details about the peptide's orientation and penetration.

Electron Microscopy for Visualizing Cellular Effects

Electron microscopy (EM), including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution visual evidence of the morphological changes induced in target cells by this compound. mdpi.comnih.govjst.go.jpfrontiersin.org These techniques allow for direct observation of the effects of the peptide on bacterial and fungal cell walls and membranes.

SEM analysis has shown that treatment with cecropin-like peptides can lead to significant alterations in the surface morphology of bacterial cells, including pore formation, membrane ripping, and the appearance of blebs. mdpi.com Similarly, SEM studies on Candida albicans treated with cecropin have revealed increased cell surface roughness, shrinkage, aggregation, and dissolution. nih.govfrontiersin.org These visual observations support the understanding of this compound's membrane-disrupting mechanism of action.

Circular Dichroism for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is widely used to determine the secondary structure of peptides in different environments. tandfonline.commdpi.comacs.orgnih.gov CD spectra in the ultraviolet range can distinguish between random coil, alpha-helical, and beta-sheet conformations, each having a characteristic spectral signature. tandfonline.com

Cecropins typically exist as random coils in aqueous solutions but adopt alpha-helical structures upon interacting with membrane-mimetic environments or actual lipid membranes. tandfonline.commdpi.comacs.org CD measurements can monitor this conformational change, providing evidence for the peptide's membrane binding and insertion. tandfonline.com Studies on cecropin-like peptides have shown a shift from a single minimum at approximately 200 nm in buffer (indicative of a random coil) to double minima at 208 and 222 nm in the presence of membrane mimics like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS), characteristic of an alpha-helical structure. mdpi.comacs.org

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques are employed to understand the genetic basis of cecropin production, the impact of sequence variations on peptide function, and the host's response at the molecular level.

Gene Deletion and Mutagenesis Studies

Gene deletion and mutagenesis studies are essential for determining the specific roles of cecropin genes and individual amino acid residues in the peptide's antimicrobial activity and other functions. asm.orgnih.govbiorxiv.orgresearchgate.net By creating organisms lacking specific cecropin genes or expressing mutated versions of the peptide, researchers can assess the impact on susceptibility to infection and the peptide's mechanism of action.

For instance, studies in Drosophila melanogaster have utilized CRISPR/Cas9 technology to generate deletions of the entire cecropin locus, which contains multiple cecropin genes (CecA1, CecA2, CecB, and CecC). biorxiv.orgnih.govescholarship.org Analysis of these mutant flies, alone or in combination with other AMP mutations, has revealed the contribution of cecropins to defense against specific Gram-negative bacteria and fungi. biorxiv.orgnih.gov Mutagenesis studies involving single amino acid changes in cecropins have also demonstrated the impact of specific residues on antimicrobial activity and interaction with bacterial membranes. acs.orgresearchgate.net

Transcriptomic and Proteomic Profiling of Host Response

Transcriptomic and proteomic profiling techniques provide a global view of gene and protein expression changes in host organisms in response to infection and cecropin activity. frontiersin.orgnih.govmdpi.com These high-throughput methods help identify immune pathways activated by infection and the role of cecropins within these responses.

Transcriptomic analysis, often using RNA-Seq, can quantify the expression levels of thousands of genes simultaneously, revealing the upregulation of cecropin genes and other immune effectors upon microbial challenge. nih.govmdpi.com Studies in insects like Galleria mellonella and Bombyx mori have used transcriptomics to characterize the innate immune response to pathogens, showing the induction of cecropin genes alongside other AMPs. frontiersin.orgmdpi.com Proteomic analysis, such as label-free quantification, complements transcriptomics by identifying and quantifying proteins in biological samples, providing direct evidence of cecropin peptide production and the modulation of host protein profiles during infection. frontiersin.org While gene expression and protein abundance may not always perfectly correlate, integrating transcriptomic and proteomic data offers a comprehensive understanding of the host's molecular response involving cecropins. frontiersin.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Cecropin A16132345
Cecropin P1-LI16130477
Cecropin B16130488
Dodecylphosphocholine (B1670865) (DPC)29639
Trifluoroethanol (TFE)8106
Sodium Dodecyl Sulfate (SDS)3423265
1,6-diphenyl-1,3,5-hexatriene (B155585)643643
Propidium (B1200493) Iodide104851
POPC644001
POPG160619
Acrylamide6579
Calcein6537
ANTS10108
DPX3078518
LPS23674501
Caspofungin150300
Amphotericin B5284545
Nisin16132140
Ampicillin6249
Pardaxin16132332
Alamethicin16132333
Drosocin16132141
Pyrrhocoricin16132336
Apidaecin16132337
FITC190399
Candida albicans5355092
Escherichia coli57817
Staphylococcus aureus32642
Pseudomonas aeruginosa111742
Bacillus subtilis977
Micrococcus luteus1266
Salmonella typhimurium108258
Serratia marcescens48269
Saccharomyces cerevisiae147537
Enterobacter cloacae33177
Providencia heimbachae102280
Mycobacterium bovis BCG101516
Anopheles gambiae7165
Plutella xylostella51688
Metarhizium anisopliae344721
Hyalophora cecropia7158
Galleria mellonella7162
Bombyx mori7091
Ascaris suum6285
Ascaris lumbricoides6284
Toxocara canis50551
Drosophila melanogaster7227
Musca domestica7369
Heterometrus laoticus174261
Pandinus imperator120875
Candida tropicalis5355093
Candida parapsilosis5355094
Candida glabrata5355095
Magnaporthe oryzae344738
Ralstonia solanacearum116583
Xanthomonas campestris pv. vesicatoria340506
Providencia13005
Gammaproteobacteria28211
Staphylococcus epidermidis1282
Hyatophora cecropia7158

Data Table Example (based on search result jst.go.jp):

Cecropin Concentration (µM)Adhesion Rate (%)Migration Rate (%)
010034.2 ± 0.8
2568.6 ± 1.126.1 ± 0.8
5056.4 ± 1.319.4 ± 1.2
10044.5 ± 0.914.7 ± 1.1

Note: The adhesion rate for 0 µM is assumed to be 100% for comparison based on the description in the source.

Computational Approaches and Bioinformatics

Computational approaches and bioinformatics play a crucial role in the study of this compound and the design of novel antimicrobial peptides (AMPs) based on its structure and function. These methods allow researchers to analyze peptide sequences, predict their structures, understand their interactions with biological membranes, and design analogs with improved properties. In silico analysis of cecropin A, for instance, has revealed its amphipathic α-helical structure and potential for permeabilizing the outer membrane through interactions involving both hydrophobic and ionic forces. uws.ac.uknih.gov Bioinformatics prediction has also been used in the design of mutant peptides based on cecropin-like regions, guiding modifications to enhance antimicrobial activity. mdpi.com

Peptide Prediction and Design Algorithms

Peptide prediction and design algorithms are widely used in this compound research to identify potential antimicrobial sequences and engineer peptides with desired characteristics. These algorithms often leverage machine learning models, such as Support Vector Machines (SVM), Random Forests (RF), Artificial Neural Networks (ANN), and Discriminant Analysis (DA), to predict whether a peptide sequence is antimicrobial based on its amino acid composition, physicochemical properties, and structural features. bicnirrh.res.infrontiersin.orgfrontiersin.orgnih.gov

Databases like the Collection of Anti-Microbial Peptides (CAMP) provide tools for AMP prediction using various algorithms and allow users to search for sequences, structures, and patterns related to cecropins. bicnirrh.res.in Pattern recognition computational tools can retrieve AMP patterns from large datasets, which can then be incorporated into template sequences to design improved AMPs. frontiersin.orgnih.gov The linguistic model, for example, views amino acid sequences as a formal language with grammar rules that govern characteristics like amphipathicity, often found as repeated patterns in natural AMPs including cecropins. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also employed to link physicochemical and structural properties with biological activity, contributing to the optimization of AMP sequences for improved activity. frontiersin.orgnih.govresearchgate.netplos.orgresearchgate.net Evolutionary multiobjective optimization is another computational approach used for designing novel AMP sequences, including those with non-natural amino acids, by using statistical models based on chemophysical profiles as fitness functions. researchgate.netplos.org Studies have successfully used these methods to design hybrid peptides or analogs based on cecropin sequences, aiming for enhanced activity or reduced toxicity. mdpi.comresearchgate.netplos.orgmdpi.comjapsonline.com For example, a hybrid peptide (HEA-9) was designed by combining parts of cecropin A and BMAP-27, with amino acid modifications guided by in silico tools to improve physicochemical properties. japsonline.com

The following table summarizes some computational methods used in peptide prediction and design:

MethodDescriptionApplication in Cecropin Research
Machine Learning (SVM, RF, ANN, DA)Uses algorithms to predict antimicrobial activity based on peptide features.Predicting AMPs, classifying peptides based on properties. bicnirrh.res.infrontiersin.orgfrontiersin.orgnih.gov
Bioinformatics Sequence AnalysisComparing sequences to identify conserved regions and predict potential activity.Identifying cecropin-like regions, guiding mutant design. mdpi.comnih.govscielo.brnih.gov
Pattern RecognitionIdentifying recurring amino acid patterns or motifs associated with AMP activity.Retrieving AMP patterns for template-based design. frontiersin.orgnih.gov
QSAR ModelsLinking physicochemical/structural properties to biological activity for optimization.Optimizing cecropin sequences for improved activity. frontiersin.orgnih.govresearchgate.netplos.orgresearchgate.net
Evolutionary AlgorithmsDesigning novel sequences by optimizing properties using fitness functions based on computational models.Designing novel AMPs and optimizing existing ones, including cecropin hybrids. researchgate.netplos.org
Structural Modeling (e.g., I-TASSER)Predicting 3D structures of peptides based on sequence.Modeling cecropin structures and analogs to understand structural features. scielo.brnih.govacs.org
In silico AnalysisGeneral computational analysis of peptide properties and potential interactions.Analyzing amphipathicity, charge, and predicting membrane permeabilizing activity. uws.ac.uknih.govjapsonline.com

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic interactions between this compound and biological membranes at an atomic level. These simulations provide insights into the mechanism of action of cecropins, particularly how they interact with and disrupt lipid bilayers. cabidigitallibrary.orgresearchgate.netbiorxiv.orgacs.orgnih.govmdpi.comroyalsocietypublishing.orgresearchgate.net

MD simulations have been used to study the interaction between cecropin P and model membranes composed of lipids like POPE (1-palmitoyl-2-oleoyl-phosphatidylethanolamine). cabidigitallibrary.orgresearchgate.net These studies indicate that the stability of the interaction is maintained by both electrostatic and hydrophobic forces. cabidigitallibrary.orgresearchgate.net Simulations have shown that peptide orientation plays a significant role, with a conformation where the apolar helix side is buried in the hydrophobic lipid tails and the positively charged side interacts with lipid phosphate (B84403) groups being highly favored. cabidigitallibrary.orgresearchgate.net This supports the "carpet" type mechanism, where peptides accumulate on the membrane surface before insertion or pore formation. cabidigitallibrary.org

Different simulation systems have been designed to explore the influence of initial peptide orientation and distance from the membrane. For instance, simulations with the cecropin helix initially oriented parallel to the lipid bilayer at varying distances (9Å and 6Å) and with different faces (cationic vs. apolar) oriented towards the lipids have been conducted. cabidigitallibrary.orgresearchgate.net Results suggest that systems where hydrophobic interactions dominate are highly stable and the peptide can induce deformations of the lipid bilayer. cabidigitallibrary.orgresearchgate.net

MD simulations have also been applied to study the interaction of hybrid peptides containing cecropin sequences, such as CM15 (a hybrid of cecropin A and melittin), with lipid bilayers mimicking bacterial membranes. biorxiv.orgacs.orgnih.govmdpi.com These simulations can reveal how hybrid peptides associate with membranes and their potential to form transient water channels or induce membrane thinning during translocation. biorxiv.org Studies have shown that CM15 can associate favorably with membranes even in an unfolded conformation and can form hydrogen bonds and salt bridges with anionic lipids. acs.orgnih.govmdpi.com

MD simulations help visualize and analyze the structural changes in both the peptide and the membrane upon interaction, including peptide folding, insertion depth, and lipid reorientation or pore formation. biorxiv.orgroyalsocietypublishing.orgresearchgate.net They can also be used to study the effects of peptide concentration and lipid composition on the interaction. mdpi.com

The following table provides examples of findings from molecular dynamics simulations related to cecropin-membrane interactions:

Peptide/SystemMembrane ModelKey Findings
Cecropin PPOPE lipid bilayerInteraction stability maintained by electrostatic and hydrophobic forces; hydrophobic interactions favor stable membrane insertion. cabidigitallibrary.orgresearchgate.net
Cecropin PPOPE lipid bilayerPeptide orientation with apolar side in lipid tails and cationic side facing phosphate groups is highly favored. cabidigitallibrary.orgresearchgate.net
Cecropin PPOPE lipid bilayerStable interaction can induce lipid bilayer deformations. cabidigitallibrary.orgresearchgate.net
CM15 (Cecropin A-Melittin hybrid)Bacterial OMFavorable binding free energy in O-antigen region; can adopt membrane perpendicular orientation and form transient water channels. biorxiv.org
CM15Anionic/Zwitterionic lipid bilayersAssociates favorably with membranes; forms hydrogen bonds and salt bridges with anionic lipids. acs.orgnih.govmdpi.com
Cecropin BAnionic membranesFolds onto anionic membranes and interacts with antagonists through cooperative interactions. researchgate.net

Q & A

Q. What experimental models are most suitable for studying Cecropin-1’s antimicrobial activity?

Methodological Answer: Use in vitro models like bacterial membrane permeability assays (e.g., liposome leakage assays) and in vivo models such as Galleria mellonella larvae or murine infection models. For quantitative analysis, pair these with fluorescence microscopy to track membrane disruption . Standardize experimental conditions (e.g., pH, temperature) to ensure reproducibility, as environmental factors influence this compound’s efficacy .

Q. How can researchers quantify this compound’s interaction with microbial membranes?

Methodological Answer: Employ techniques like circular dichroism (CD) spectroscopy to analyze peptide secondary structure upon membrane binding. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics and thermodynamics. Complement with molecular dynamics simulations to predict lipid-peptide interactions .

Q. What are the optimal in vitro conditions for testing this compound’s stability and activity?

Methodological Answer: Conduct stability assays under physiological conditions (e.g., 37°C, pH 7.4) with protease inhibitors to mimic host environments. Use time-kill assays to measure bactericidal activity over 24 hours. Include negative controls (e.g., scrambled peptides) to confirm specificity .

Q. How should researchers design dose-response experiments for this compound?

Methodological Answer: Perform serial dilutions of this compound (e.g., 0.1–100 μM) against target pathogens. Calculate minimum inhibitory concentrations (MICs) using broth microdilution assays. Validate results with colony-forming unit (CFU) counts and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What methods are recommended for assessing this compound’s cytotoxicity in mammalian cells?

Methodological Answer: Use hemolysis assays with red blood cells and MTT/CCK-8 assays on mammalian cell lines (e.g., HEK-293). Compare cytotoxicity thresholds (IC50) to antimicrobial efficacy (MIC) to determine therapeutic indices .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be resolved?

Methodological Answer: Conduct meta-analyses of published datasets to identify confounding variables (e.g., peptide purity, bacterial strain variability). Use standardized protocols from organizations like CLSI/EUCAST and report raw data in supplementary materials. Employ multivariate regression to isolate factors affecting activity .

Q. What strategies validate this compound’s synergistic effects with conventional antibiotics?

Methodological Answer: Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Pair with transcriptomic profiling (RNA-seq) to identify pathways modulated by synergy. Validate in vivo using co-administration models and survival analysis .

Q. How do epigenetic or environmental factors influence this compound’s expression and function?

Methodological Answer: Investigate temperature-dependent expression using qPCR in insect or mammalian cell lines exposed to pathogens. For epigenetic regulation, perform chromatin immunoprecipitation (ChIP) to assess histone modifications at the CEC1 locus under varying immune challenges .

Q. What experimental approaches elucidate resistance mechanisms against this compound?

Methodological Answer: Generate resistant bacterial strains via serial passaging with sub-MIC doses. Use whole-genome sequencing (WGS) to identify mutations in membrane biosynthesis genes. Validate with lipidomics to detect alterations in membrane composition .

Q. How can researchers optimize this compound delivery systems for enhanced bioavailability?

Methodological Answer: Test nanoparticle encapsulation (e.g., liposomes, PLGA) using dynamic light scattering (DLS) for size stability. Assess in vivo pharmacokinetics via HPLC-MS in serum samples. Compare efficacy in infection models with/without delivery systems .

Key Methodological Considerations

  • Reproducibility: Document peptide synthesis protocols (e.g., solid-phase), purification methods (HPLC), and characterization (mass spectrometry) .
  • Data Transparency: Share raw datasets (e.g., MIC values, survival curves) in open-access repositories and cite conflicting studies to contextualize findings .
  • Ethical Compliance: Adhere to institutional guidelines for in vivo studies, including sample size justification and humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.